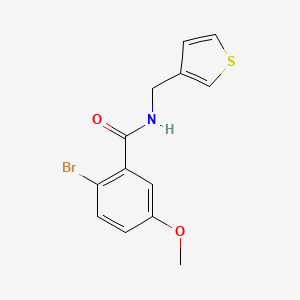

2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide

Description

2-Bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative characterized by a brominated and methoxy-substituted aromatic ring, coupled with a thiophen-3-ylmethyl amine moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. The thiophene moiety may facilitate π-π stacking interactions, influencing binding affinity in biological systems .

Properties

IUPAC Name |

2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-17-10-2-3-12(14)11(6-10)13(16)15-7-9-4-5-18-8-9/h2-6,8H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEQSGLOUKDJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

Methoxylation: The substitution of a hydrogen atom with a methoxy group.

Amidation: The formation of the benzamide structure.

Thiophen-3-ylmethyl Substitution: The attachment of the thiophen-3-ylmethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to more reduced forms.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Conditions vary depending on the substituent being introduced or replaced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives.

Scientific Research Applications

2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

2-Bromo-5-Methoxy-N-(p-Tolyl)Benzamide (2c)

L892-0191 Screening Compound

- Structure : Features a quinazolin-3-yl-phenyl group instead of thiophen-3-ylmethyl.

- Applications: Designed for high-throughput screening, highlighting the benzamide core’s versatility in drug discovery.

2-Bromo-N-[2-(3,4,5-Trimethoxybenzoyl)-1-Benzo[b]Thien-5-Yl]-Acetamide (3i)

- Structure : Incorporates a benzo[b]thiophene ring and a trimethoxybenzoyl group.

- Synthesis: 82% yield via bromoacetylation, demonstrating compatibility with electron-rich aromatic systems.

Neuroleptic Benzamide Derivatives (e.g., Amisulpride, Tiapride)

PARP/HDAC Dual Inhibitors

- Common Features: Benzamide derivatives like olaparib analogs exploit the amide group for enzyme inhibition.

Physicochemical Properties

*Estimated based on molecular formula.

Spectroscopic and Reactivity Comparisons

NMR Shifts :

Reactivity : The bromine in the target compound may participate in Suzuki couplings or nucleophilic substitutions, akin to intermediates in (e.g., 4-bromo-N-(2-chloro-6-fluorophenyl)benzamide) .

Biological Activity

2-Bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound features a benzamide core substituted with:

- A bromine atom at the 2-position

- A methoxy group at the 5-position

- A thiophen-3-ylmethyl group

These structural components contribute to its potential interactions with biological targets, enhancing its pharmacological profile.

Biological Activities

Research indicates that 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogenic microorganisms.

- Anti-inflammatory Properties : Studies suggest that it may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Similar compounds have demonstrated anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation in various cancer cell lines .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets via non-covalent interactions. Key mechanisms include:

- Hydrogen Bonding : The functional groups within the compound facilitate hydrogen bonding with target proteins.

- π–π Stacking : The aromatic rings can engage in π–π stacking interactions, enhancing binding affinity to biological receptors.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Anticancer Activity

In vitro studies have assessed the anticancer properties of similar thiophene derivatives. For instance, compounds structurally related to 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide showed IC50 values indicating potent cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| A549 | 15 |

| MCF7 | 12 |

These findings suggest that modifications in the thiophene or benzamide moieties can significantly affect the binding affinity and selectivity towards cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.